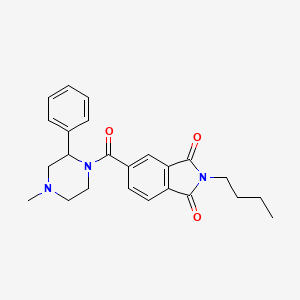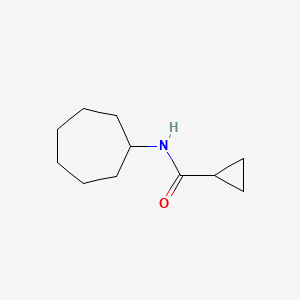![molecular formula C15H15ClN2O2S2 B7551057 N-[2-[5-[2-(3-chloropyridin-2-yl)sulfanylacetyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7551057.png)
N-[2-[5-[2-(3-chloropyridin-2-yl)sulfanylacetyl]thiophen-2-yl]ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[5-[2-(3-chloropyridin-2-yl)sulfanylacetyl]thiophen-2-yl]ethyl]acetamide, commonly known as CPET, is a novel chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CPET is a thieno[2,3-d]pyrimidine-based compound that has been synthesized using a multi-step process. In
作用机制
The mechanism of action of CPET is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CPET has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis. CPET has also been found to inhibit the activity of the mTOR pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects
CPET has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CPET can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase and butyrylcholinesterase, and modulate the activity of various signaling pathways. In vivo studies have shown that CPET can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, reduce inflammation, and improve glucose tolerance.
实验室实验的优点和局限性
CPET has several advantages for lab experiments, including its potent activity against cancer cells, its ability to modulate various signaling pathways, and its potential as a therapeutic agent for the treatment of various diseases. However, CPET also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for CPET research, including:
1. Developing more efficient synthesis methods for CPET to improve its yield and purity.
2. Investigating the mechanism of action of CPET in more detail to understand its effects on cellular signaling pathways.
3. Conducting more preclinical studies to evaluate the safety and efficacy of CPET as a therapeutic agent for the treatment of various diseases.
4. Exploring the potential of CPET as a lead compound for the development of new drugs with improved pharmacological properties.
5. Investigating the potential of CPET as a tool for studying cellular energy homeostasis and metabolism.
In conclusion, CPET is a novel chemical compound with potential applications in various fields. Its potent anticancer activity, ability to modulate cellular signaling pathways, and potential as a therapeutic agent make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy as a therapeutic agent.
合成方法
CPET has been synthesized using a multi-step process that involves the reaction of 2-bromo-5-chloropyridine with thiophene-2-carboxylic acid to form 2-(5-chloropyridin-2-yl)thiophene-2-carboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-aminoethyl)acetamide to form the final product, CPET.
科学研究应用
CPET has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, CPET has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In pharmacology, CPET has been found to have potential as a novel therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In biochemistry, CPET has been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
属性
IUPAC Name |
N-[2-[5-[2-(3-chloropyridin-2-yl)sulfanylacetyl]thiophen-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S2/c1-10(19)17-8-6-11-4-5-14(22-11)13(20)9-21-15-12(16)3-2-7-18-15/h2-5,7H,6,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTOXQISDACARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)C(=O)CSC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide](/img/structure/B7550975.png)
![N-[2-[(3-bromophenyl)methyl]pyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550977.png)
![N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide](/img/structure/B7550982.png)

![3-[(4-aminoquinazolin-2-yl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7550997.png)
![4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B7551017.png)
![4-[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B7551025.png)
![7-fluoro-2-methyl-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]quinoline-4-carboxamide](/img/structure/B7551033.png)

![3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551039.png)

![Methyl 2-[[2-[4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551071.png)
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7551082.png)
![N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide](/img/structure/B7551086.png)
